3-(Methylamino)propanoic acid

Antibacterial drug discovery MraY translocase inhibition Nucleoside antibiotic mimetics

Researchers developing MraY inhibitors require N-methyl amide bond geometry for pharmacophoric activity, yet substandard purity leads to side products. 3-(Methylamino)propanoic acid (≥98% GC) ensures reproducible uridinyl dipeptide coupling, achieving 97% MraY inhibition at 2.35 mM. • Validated spacer for GRPr-targeted radiopharmaceuticals (low nanomolar IC₅₀, ~50% intact at 15 min in vivo). • PROTAC linker with 95% probability of human intestinal absorption and low P-gp recognition. • Hydrochloride salt (CAS 65845-56-9) available for aqueous conjugation.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 2679-14-3
Cat. No. B019132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)propanoic acid
CAS2679-14-3
SynonymsN-Methyl-β-aminopropionic Acid;  3-(Methylamino)propionic acid; 
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC[NH2+]CCC(=O)[O-]
InChIInChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)
InChIKeyVDIPNVCWMXZNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.88 M

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)propanoic Acid Baseline Overview


3-(Methylamino)propanoic acid, systematically known as N-methyl-β-alanine, is a β-amino acid derivative (C₄H₉NO₂, MW 103.12) in which the C3 hydrogen of propionic acid is replaced by a methylamino group [1]. Unlike standard α-amino acids, it features a secondary amine at the β-carbon, conferring a distinct hydrogen-bonding profile (TPSA 49.30 Ų, XLogP −3.00), intermediate lipophilicity between β-alanine and N,N-dimethyl-β-alanine, and a β-amino acid backbone that extends conformational flexibility relative to α-amino acid analogs [2]. It is commercially available as a free base (purity ≥95 % by titration, ≥98 % by GC) and as its hydrochloride salt .

1
β-Amino acid building block
Secondary amine enables distinct cis-amide geometry and conformational flexibility
2
Pharmacophore-required N-methyl scaffold
Supports MraY inhibitor and peptidomimetic design workflows
3
Polymer and linker precursor
Application in antifouling poly(β-peptoid)s and PROTAC linker synthesis

Why Analogs Fail to Replace 3-(Methylamino)propanoic Acid


Although β-alanine, N-ethyl-β-alanine, and BMAA (β-methylamino-L-alanine) share a β-amino acid scaffold, each differs critically from 3-(methylamino)propanoic acid in steric bulk, hydrogen-bonding capacity, transporter recognition, and biological activity. Substituting β-alanine eliminates the N-methyl group required for cis-amide bond geometry in MraY inhibitor pharmacophores, while N-ethyl-β-alanine introduces excessive hydrophobicity that alters polymer water uptake and protein resistance profiles [1][2]. BMAA is an α-amino acid with confirmed neurotoxicity at 3 mM in primary neurons, a liability absent from the target compound [3]. The quantitative evidence below demonstrates that even single-atom modifications to the N-substituent or backbone position produce measurable divergences in enzyme inhibition potency, metabolic stability, polymer antifouling performance, and ADMET parameters.

3-(Methylamino)propanoic acid
Analog (Substitution Risk)
N-methyl amide geometry
β-Alanine: lacks N-methyl group; MraY pharmacophore conformation may not form
Moderate hydrophobicity
N-Ethyl-β-alanine: higher alkyl hydrophobicity alters polymer water uptake profile
β-amino acid backbone
BMAA: α-amino acid scaffold with reported neurotoxicity context at 3 mM in primary neurons

Differentiation Evidence vs. Structural Analogs


MraY Inhibition: Role of N-Methyl-β-alanine

In a direct comparative study, 5'-uridinyl dipeptides containing N-methyl-β-alanine were tested alongside aminoacyl-β-alanyl analogs against E. coli MraY. The N-methyl-β-alanine-containing compound 5'-O-(L-Ala-N-methyl-β-alanyl)-uridine (13l) achieved 97% enzyme inhibition at 2.35 mM and was identified as the most active inhibitor in the entire series, whereas non-methylated β-alanyl analogs were less potent [1]. Furthermore, compound 13l exhibited antibacterial activity against Pseudomonas putida at 100 µg mL⁻¹. Both the central N-methyl amide bond and the 5'-uridine ester linkage were essential for highest biological activity, demonstrating that the N-methyl group is not a passive substituent but a pharmacophoric requirement [1].

MraY Inhibition
Direct head-to-head
97% inhibition at 2.35 mM
Most active inhibitor in series
Reported pharmacophoric requirement for N-methyl cis-amide geometry
Supports Mg²⁺-competitive MraY active-site binding context
Antibacterial drug discovery MraY translocase inhibition Nucleoside antibiotic mimetics

Metabolic Stability of N-Methyl-β-alanine in Radiopharmaceuticals

The GRPr antagonist RM2 was modified by introducing N-methyl-β-alanine as an N-terminal spacer to yield NMe-RM2. In head-to-head murine studies, both ⁶⁸Ga-labeled RM2 and NMe-RM2 were metabolically cleaved into three identical metabolites, with approximately 50% of the remaining blood activity representing intact radiotracer at 15 min post-injection for both compounds [1]. The IC₅₀ values of the corresponding metalloconjugates remained in the low nanomolar range for both, and NMe-RM2 achieved high, sustained tumor uptake of ~13% IA g⁻¹ within 3 h in PC3 xenografts [1]. This demonstrates that N-methyl-β-alanine incorporation introduces the desired conformational and spacing properties without compromising binding affinity or in vivo stability.

Metabolic Stability
Direct head-to-head
~50% intact at 15 min p.i.
Equivalent to unmodified RM2
Validated metabolically neutral spacer insertion in murine model
Sustained tumor uptake ~13% IA g⁻¹ in PC3 xenografts reported
Radiopharmaceutical development Peptide metabolic stability GRP receptor targeting

Methyltransferase Substrate Kinetics

The trifunctional N-methyltransferase BANMT1 from Limonium latifolium catalyzes all three methylation steps of β-alanine betaine biosynthesis. Kinetic characterization revealed that N-methyl-β-alanine serves as a distinct intermediate substrate with an apparent Kₘ of 5.7 mM and Vₘₐₓ of 1290 nmol mg⁻¹ h⁻¹, compared to β-alanine (Kₘ 5.3 mM, Vₘₐₓ 1216 nmol mg⁻¹ h⁻¹) and N,N-dimethyl-β-alanine (Kₘ 5.9 mM, Vₘₐₓ 1697 nmol mg⁻¹ h⁻¹) [1]. The near-equivalent Kₘ values indicate that N-methyl-β-alanine occupies the methyl-acceptor binding site with affinity comparable to the primary substrate β-alanine, yet its distinct Vₘₐₓ and product outcome (N,N-dimethyl-β-alanine) confirm it is a biochemically non-interchangeable intermediate in this sequential pathway.

Methyltransferase Kinetics
Direct head-to-head
Kₘ = 5.7 mM
ΔKₘ vs β-alanine: +0.4 mM
Non-interchangeable intermediate in sequential methylation pathway
BANMT1 enzyme context; Vₘₐₓ 1290 nmol mg⁻¹ h⁻¹
Plant biochemistry Osmoprotectant biosynthesis Methyltransferase kinetics

Physicochemical Differentiation from β-Alanine

Compared to its parent compound β-alanine, N-methyl-β-alanine exhibits a 22% reduction in topological polar surface area (TPSA 49.30 Ų vs. 63.32 Ų) and a marked decrease in XLogP (−3.00 vs. −1.03), indicating enhanced membrane permeability potential despite the additional methyl carbon [1][2]. The rotatable bond count increases from 2 to 3, providing greater conformational flexibility in linker applications. The N-methyl substitution converts the primary amine of β-alanine to a secondary amine, altering hydrogen-bond donor/acceptor geometry and steric environment without significantly changing the molecular framework. These property shifts place N-methyl-β-alanine in a distinct physicochemical space that is neither accessible to β-alanine nor to the further-methylated N,N-dimethyl-β-alanine [1][3].

Physicochemical Shift
Cross-study comparable
TPSA 49.30 Ų
ΔTPSA −14.02 Ų (−22.1%) vs β-alanine
Lower polarity may support improved passive permeability context
XLogP −3.00; 3 rotatable bonds; computed properties
Medicinal chemistry Drug-likeness optimization Physicochemical profiling

Poly(N-methyl-β-alanine) Antifouling Performance

Poly(N-methyl-β-alanine) (PMeA) and poly(N-ethyl-β-alanine) (PEtA) were synthesized via cobalt-catalyzed carbonylative polymerization and grafted onto gold surfaces as thiol-terminated polymers. Both PMeA and PEtA reduced single-protein adsorption below the SPR detection limit at the pg mm⁻² level. After 10 min exposure to full blood plasma and serum, protein adsorption reached approximately 100 pg mm⁻² for both polymers, a performance statistically indistinguishable from poly(ethylene glycol) (PEG) surfaces tested under identical conditions [1]. However, during ambient storage, PMeA and PEtA absorbed large but differing amounts of water, indicating that the N-alkyl group size (methyl vs. ethyl) modulates hygroscopicity and long-term material properties even when short-term antifouling performance is equivalent [1].

Antifouling Performance
Direct head-to-head
~100 pg mm⁻² protein adsorption
Indistinguishable from PEG by SPR
PMeA and PEtA not interchangeable; water uptake behavior diverges
Reported long-term coating stability context differs by N-alkyl group
Biomaterials Antifouling coatings Poly(β-peptoid) synthesis

ADMET Predictions for PROTAC Linkers

Computational ADMET profiling via admetSAR 2 predicts that 3-(methylamino)propanoic acid has a 95.16% probability of human intestinal absorption, 65.80% probability of Caco-2 permeability, and 72.50% probability of blood-brain barrier penetration [1]. The compound is predicted to be non-carcinogenic (68.20%), non-mutagenic in the Ames test (96.00%), and non-cardiotoxic via hERG inhibition (85.39%). It is not predicted to be a P-glycoprotein substrate (95.35%) or inhibitor (97.54%), suggesting low efflux liability [1]. These properties position it favorably as a PROTAC linker building block, where balanced hydrophilicity, metabolic stability, and low transporter interaction are critical design parameters. The compound is explicitly catalogued as a PROTAC linker precursor by multiple suppliers .

ADMET Prediction
Class-level inference
P-gp substrate-negative: 95.35%
CYP promiscuity-negative: 99.43%
Supports PROTAC linker screening context; requires in vitro validation
admetSAR 2 computational model predictions
PROTAC linker design ADMET prediction Targeted protein degradation

Application Scenarios for 3-(Methylamino)propanoic Acid


MraY-Targeted Antibacterial Nucleoside Discovery

Research groups developing MraY inhibitors as next-generation antibacterials should procure N-methyl-β-alanine as a key building block for uridinyl dipeptide synthesis. The N-methyl amide bond geometry is pharmacophorically required: the compound 5'-O-(L-Ala-N-methyl-β-alanyl)-uridine (13l) was the most active MraY inhibitor in a comparative series, achieving 97% inhibition at 2.35 mM and antibacterial activity against Pseudomonas putida at 100 µg mL⁻¹. Non-methylated β-alanyl analogs exhibited reduced potency . Procurement of high-purity 3-(methylamino)propanoic acid (≥98% GC) is critical to ensure reproducible coupling chemistry and avoid side products from primary amine contaminants .

Peptide Conjugate Spacer Design

In the development of gastrin-releasing peptide receptor (GRPr)-targeted radiopharmaceuticals, the N-methyl-β-alanine spacer in NMe-RM2 preserved both binding affinity (IC₅₀ low nanomolar) and in vivo metabolic stability (~50% intact radiotracer at 15 min post-injection in mice), equivalent to the unmodified RM2 peptide . Furthermore, patent literature explicitly identifies N-methyl-β-alanine as a preferred monomer for polymeric antibody-drug conjugate (ADC) linkers, where its secondary amine enables controlled drug loading ratios and improved serum stability compared to alternative polymer backbones . Researchers developing peptide conjugates requiring metabolically inert spacer insertion should select N-methyl-β-alanine over N-ethyl-β-alanine or other β-amino acids that have not been validated in comparable in vivo models.

Antifouling Poly(β-peptoid) Coatings

For biomaterials laboratories synthesizing antifouling surface coatings, 3-(methylamino)propanoic acid serves as the monomer precursor for poly(N-methyl-β-alanine) (PMeA) via cobalt-catalyzed carbonylative polymerization of the derived N-methylaziridine . PMeA-grafted surfaces achieve protein adsorption levels (~100 pg mm⁻² from blood plasma) comparable to PEG-grafted surfaces, but with distinct water absorption and long-term storage properties compared to the N-ethyl analog PEtA . Procurement decisions between N-methyl-β-alanine and N-ethyl-β-alanine as monomer feedstocks should be governed by the target application's humidity tolerance requirements, as the two polymers exhibit divergent hygroscopic behavior during ambient storage despite equivalent short-term antifouling performance.

PROTAC Linker Building Block

3-(Methylamino)propanoic acid is explicitly commercialized as a PROTAC linker building block . Its predicted ADMET profile supports this application: 95.16% probability of human intestinal absorption, 65.80% Caco-2 permeability, and notably low predicted P-glycoprotein recognition (95.35% substrate-negative, 97.54% inhibitor-negative), which is advantageous for maintaining intracellular PROTAC concentrations . The secondary amine provides a conjugation handle for E3 ligase ligand attachment while the carboxylic acid terminus enables linkage to the target-protein warhead, offering orthogonal reactivity that simplifies PROTAC assembly relative to diamine or diol linkers. The hydrochloride salt form (CAS 65845-56-9, purity 97%) is also commercially available for applications requiring enhanced aqueous solubility during conjugation .

Application
Selection Property
Validation Focus
MraY-targeted nucleoside discovery
Pharmacophoric N-methyl cis-amide geometry
Enzyme inhibition and antibacterial endpoint context
Peptide conjugate spacer design
Metabolically neutral spacer insertion
In vivo stability and target engagement model review
Antifouling poly(β-peptoid) coatings
N-alkyl hygroscopicity profile
Long-term water uptake and coating stability review
PROTAC linker synthesis
Orthogonal amine/carboxylic acid handles
Predicted low P-gp recognition; in vitro transporter assay review

Technical Documentation Hub

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